2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(3-methoxyphenyl)acetamide

描述

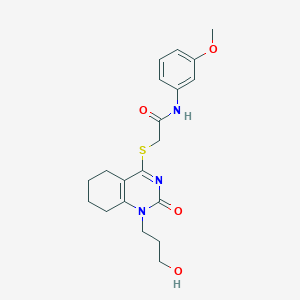

This compound is a synthetic acetamide derivative featuring a hexahydroquinazolinone core substituted with a 3-hydroxypropyl group at the N1 position and a thioether linkage to an acetamide moiety. The acetamide nitrogen is further substituted with a 3-methoxyphenyl group. The presence of a thioether bridge enhances metabolic stability compared to ether or amine linkages, a feature shared with other sulfur-containing analogs .

属性

IUPAC Name |

2-[[1-(3-hydroxypropyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O4S/c1-27-15-7-4-6-14(12-15)21-18(25)13-28-19-16-8-2-3-9-17(16)23(10-5-11-24)20(26)22-19/h4,6-7,12,24H,2-3,5,8-11,13H2,1H3,(H,21,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAHVBHFOOSKGQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(3-methoxyphenyl)acetamide (CAS Number: 899973-99-0) is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its structure incorporates a quinazolinone moiety and a thioacetamide group, which are known to contribute to various biological effects.

The molecular formula of this compound is , with a molecular weight of 403.5 g/mol. The detailed structural characteristics can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C20H25N3O4S |

| Molecular Weight | 403.5 g/mol |

| CAS Number | 899973-99-0 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the thio group suggests potential interactions with thiol-containing proteins and enzymes. Additionally, compounds with similar structures have been shown to inhibit tankyrase enzymes, which are involved in cellular signaling pathways critical for cell proliferation and survival.

Biological Activities

Research indicates that this compound possesses several biological activities:

- Anticancer Activity :

- Antimicrobial Effects :

- Anti-inflammatory Properties :

Case Studies

Several studies have explored the biological activities of related compounds:

- Study on Anticancer Activity : A study reported that a quinazolinone derivative exhibited an IC50 value of 166 nM against BEL-7402 liver cancer cells. The mechanism was associated with the suppression of DNA synthesis and cell cycle arrest .

- Antimicrobial Study : Another investigation found that related thiourea compounds displayed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli through mechanisms involving ROS generation and DNA damage .

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound’s structural analogs are primarily derived from quinazolinone, benzothiazole, or thiazolidinone scaffolds. Below is a comparative analysis of key derivatives:

Table 1: Structural and Functional Comparison

Key Findings:

Structural Flexibility :

- The 3-hydroxypropyl and 3-methoxyphenyl groups in the target compound enhance solubility compared to analogs with halogenated aryl groups (e.g., dichlorophenyl in ). This may improve pharmacokinetic profiles in vivo.

- The thioether linkage (vs. sulfonyl or ether groups in ) balances lipophilicity and metabolic stability, a critical factor in drug design .

Synthetic Routes: The target compound’s synthesis likely involves a nucleophilic substitution reaction between a mercapto-containing hexahydroquinazolinone intermediate and a bromoacetamide derivative, analogous to methods in . In contrast, benzothiazole derivatives (e.g., ) often employ condensation reactions with mercaptoacetic acid under ZnCl₂ catalysis.

Bioactivity Trends: Quinazolinones with electron-withdrawing groups (e.g., Cl in ) exhibit stronger antimicrobial activity, while electron-donating groups (e.g., methoxy in the target compound) are associated with CNS or anticancer applications . Thioether-linked compounds (target and ) show enhanced resistance to cytochrome P450-mediated degradation compared to ester-linked analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。